Metabolite Identity vs. Parent Prodrug: Defining Analytical Role in Pharmacokinetic Studies
N-Desethyl Bimatoprost is the direct N-deethylation metabolite of bimatoprost, formed via amidase activity in ocular tissues [1]. Unlike the parent prodrug bimatoprost (C25H37NO4, MW 415.57), this compound (C23H33NO4, MW 387.51) is a primary amide with a distinct chromatographic retention time and mass spectrometric signature . This unique identity is critical for its use as an internal standard or reference material for quantifying bimatoprost metabolism in biological matrices, a requirement for bioequivalence studies and regulatory submissions.
| Evidence Dimension | Metabolic pathway and analytical utility |
|---|---|
| Target Compound Data | Primary amide metabolite (N-Desethyl Bimatoprost); C23H33NO4; MW 387.51; formed by N-deethylation |
| Comparator Or Baseline | Parent prodrug (Bimatoprost); C25H37NO4; MW 415.57; ethyl amide |
| Quantified Difference | Molecular weight difference: 28.06 Da (loss of C2H4); distinct analytical signature |
| Conditions | In vitro (human/rabbit ocular tissues) and in vivo metabolism; LC-MS/MS analysis |
Why This Matters
This distinct molecular identity mandates its procurement as a certified reference standard for accurate quantification of bimatoprost metabolism, a critical parameter in ANDA submissions.
- [1] Hellberg MR, Conrow RE, Sharif NA, et al. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. J Ocul Pharmacol Ther. 2003 Apr;19(2):97-103. doi: 10.1089/108076803321637627. PMID: 12804054. View Source
